Einecs 302-402-4

Stereochemistry NMR Analysis Chemical Identity

The compound identified by Einecs 302-402-4 (CAS 94108-62-0) is a 1:1 salt composed of α-D-glucofuranuronic acid and 2,2'-iminobis[ethanol] (diethanolamine). This specific chemical entity is defined by its unique stereochemistry, featuring an α-configured furanose ring.

Molecular Formula C10H21NO9
Molecular Weight 299.27 g/mol
CAS No. 94108-62-0
Cat. No. B12674186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 302-402-4
CAS94108-62-0
Molecular FormulaC10H21NO9
Molecular Weight299.27 g/mol
Structural Identifiers
SMILESC(CO)NCCO.C1(C(C(OC1C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;6-3-1-5-2-4-7/h1-4,6-9,12H,(H,10,11);5-7H,1-4H2/t1-,2-,3+,4+,6+;/m1./s1
InChIKeyWEHFQARCVNRHKK-JETIKSQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 94108-62-0 (Einecs 302-402-4) Procurement: High-Purity α-D-Glucofuranuronic Acid Diethanolamine Salt


The compound identified by Einecs 302-402-4 (CAS 94108-62-0) is a 1:1 salt composed of α-D-glucofuranuronic acid and 2,2'-iminobis[ethanol] (diethanolamine) [1]. This specific chemical entity is defined by its unique stereochemistry, featuring an α-configured furanose ring [2]. It is typically offered as a high-purity reagent for life science research and development, with a molecular weight of 299.27 g/mol and a molecular formula of C10H21NO9 [1][2].

α
α-D-glucofuranuronic acid stereoisomer – distinct from common β-pyranose glucuronates; suits chiral recognition and stereospecific synthesis workflows.
CN
Diethanolamine counterion salt – alters solubility, physical state, and handling profile compared to sodium or betaine glucuronates.
W
Water-soluble salt form – supports aqueous formulation and homogeneous assay preparation without organic co‑solvents.
C
Cold-chain (2–8 °C) and inert-atmosphere handling recommended; assess storage capability before procurement.

Why Generic Glucuronate Salts Cannot Replace Einecs 302-402-4 (94108-62-0)


Substituting Einecs 302-402-4 with other glucuronate salts like sodium glucuronate or betaine glucuronate is not equivalent due to the unique properties conferred by its diethanolamine counterion and its specific α-furanose ring structure. These structural attributes directly impact its physical state, solubility profile, and potential biological interactions [1]. As a distinct chemical entity, it is subject to specific regulatory controls under REACH due to its persistence in aquatic ecosystems, a concern not automatically applicable to its simpler analogs . Therefore, procurement decisions must be based on the compound's precise, quantifiable characteristics.

The diethanolamine counterion drives solubility, physical state, and potential biological interactions; simpler sodium or betaine glucuronates may not replicate these properties.
α‑furanose ring stereochemistry defines this entity; pyranose‑form glucuronates may not match molecular recognition events in enzyme or receptor studies.
REACH H410 aquatic‑toxicity restrictions apply specifically to this salt; other glucuronate salts may not carry the same environmental and disposal requirements.

Quantitative Differentiation Evidence for CAS 94108-62-0 Against Comparable Glucuronates


Stereochemical Definition: α-Furanose Ring vs. Common β-Pyranose Forms

Unlike the more common β-D-glucopyranuronic acid salts, CAS 94108-62-0 is defined by its α-D-glucofuranuronic acid component, a specific stereoisomer with a 5-membered furanose ring . The InChIKey and defined stereocenters (4/4 absolute) confirm this unique spatial arrangement, which differentiates it from other glucuronates [1]. This stereospecificity is critical for applications where molecular recognition, such as enzyme binding or receptor interaction, is paramount.

Stereochemistry
Class-level inference
α-D-glucofuranuronic acid (furanose) vs common β-D-glucopyranuronic acid (pyranose)
Defines compound as a distinct stereoisomer for chiral recognition and synthesis studies.
Structural basis confirmed by InChI key and absolute stereocenters.
Stereochemistry NMR Analysis Chemical Identity

Physical Property Profile: Boiling Point and Vapor Pressure Data

The compound exhibits specific thermal properties, including a high boiling point of 710.1°C at 760 mmHg and an extremely low vapor pressure of 2.67E-23 mmHg at 25°C . These metrics are crucial for predicting its behavior under various processing and storage conditions.

Thermal Stability
Cross-study comparable
Boiling point 710.1 °C vs diethanolamine free base 269 °C (decomposes)
Salt formation markedly raises thermal stability, aiding high‑temperature research or processing steps.
Predicted values; experimental verification recommended.
Volatility Thermal Stability Material Science

Solubility Profile for Formulation and Reaction Medium Design

The compound demonstrates high water solubility, estimated at >50 g/L at 25°C . This solubility profile, influenced by the diethanolamine counterion, is a key parameter for designing aqueous formulations and chemical reactions.

Solubility
Class-level inference
Estimated >50 g/L in water at 25 °C; comparable to free D-glucuronic acid
High water solubility supports aqueous formulation and homogeneous assay design.
Solubility influenced by counterion; batch-specific verification advised.
Formulation Solubility Bioavailability

Stability and Storage Requirements for Research-Grade Procurement

To maintain integrity, the compound requires storage at 2–8°C and is prone to oxidation in air, necessitating use under an inert atmosphere . This is a key differentiator from more robust glucuronate salts and dictates specific procurement and handling protocols.

Storage & Handling
Supporting evidence
Requires 2–8 °C storage and inert atmosphere; prone to air oxidation
Cold-chain handling and inert‑atmosphere use safeguard compound integrity.
More stringent than typical D-glucuronic acid storage recommendations.
Stability Storage Handling

Regulatory Compliance: REACH Restrictions for Aquatic Environments

This compound is flagged under the EU REACH regulation due to its persistence in aquatic ecosystems and carries the hazard statement H410 (Very toxic to aquatic life with long-lasting effects) . This regulatory constraint is a critical differentiator from less persistent glucuronate salts, directly impacting procurement, use, and disposal protocols.

REACH Regulation
Data to verify
H410: Very toxic to aquatic life with long‑lasting effects
REACH compliance mandates waste handling and environmental control review.
Based on ECHA classification; verify for region‑specific obligations.
Regulatory REACH Environmental Safety

Clinical Efficacy Benchmark: Combination Therapy in Hepatitis

In a 1995 randomized, double-blind, placebo-controlled study involving 200 patients with alcohol-induced chronic hepatitis, a combination therapy (Jetepar) containing diethanolamine glucuronate was shown to be significantly more effective than placebo [1]. The study reported improvements in key blood chemistry parameters, including phosphatase, bilirubin, and triglyceride levels [1].

Hepatitis Study
Reported endpoint context
Combination therapy with diethanolamine glucuronate improved liver enzyme parameters vs placebo (200‑patient RCT, 1995)
Supports hepatic function and detoxification pathway research.
Data from combination product; direct attribution requires independent review.
Hepatoprotection Clinical Trial Combination Therapy

Optimized Application Scenarios for Procuring Einecs 302-402-4 (CAS 94108-62-0)


Stereospecific Synthesis and Chiral Resolution Studies

Given its defined α-furanose stereochemistry , CAS 94108-62-0 is ideally suited as a chiral building block or resolving agent in organic synthesis. Its unique 3D structure can be exploited to create stereochemically complex molecules or to separate enantiomers, a task for which non-chiral or β-pyranose glucuronates would be unsuitable.

Formulation of High-Solubility Aqueous Research Reagents

The compound's high water solubility (>50 g/L) makes it an excellent candidate for preparing concentrated aqueous stock solutions for in vitro assays, cell culture media supplements, or as a water-soluble precursor in biochemical reactions. This property simplifies experimental design and reduces the need for organic co-solvents.

Hepatoprotection and Detoxification Mechanism Research

Its historical use in a clinically effective combination therapy for alcoholic hepatitis [1] supports its application in preclinical research exploring liver detoxification pathways. Studies investigating the conjugation of toxins with glucuronic acid or the modulation of hepatic lipid profiles can utilize this compound as a validated research tool.

Environmental Fate and REACH-Compliant Material Studies

Due to its specific REACH restrictions for aquatic toxicity (H410) , this compound serves as a model substance for environmental scientists studying the fate and persistence of chemical salts in aquatic ecosystems. Procurement for such studies allows for the development of improved detection, treatment, and risk assessment methodologies for this class of compounds.

Application
Selection Property
Validation Focus
Stereospecific synthesis & chiral resolution
α‑Furanose stereochemistry
Chiral recognition and reaction selectivity
Aqueous formulation development
High water solubility (counterion‑dependent)
Stock solution stability and assay compatibility
Hepatic detoxification research
Reported hepatic study context
Pathway modulation and lipid profile endpoints
Environmental fate & REACH‑compliant studies
REACH H410 aquatic toxicity profile
Persistence, ecotoxicity, and disposal method assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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